1-Iodo-2-methoxy-4,5-dimethylbenzene
Overview
Description
1-Iodo-2-methoxy-4,5-dimethylbenzene is an organic compound with the molecular formula C10H13IO. It is a derivative of benzene, where the benzene ring is substituted with iodine, methoxy, and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methoxy-4,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. A common method involves the iodination of 2-methoxy-4,5-dimethylbenzene using iodine and an oxidizing agent like nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, ensuring the preservation of the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvents like dichloromethane or acetonitrile are often used to dissolve reactants and facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-methoxy-4,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Sonogashira coupling or Heck reaction.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Sonogashira Coupling: Utilizes palladium catalysts and copper co-catalysts in the presence of bases like triethylamine.
Heck Reaction: Involves palladium catalysts and bases such as potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Aldehydes and carboxylic acids are common products when the methoxy group is oxidized.
Scientific Research Applications
1-Iodo-2-methoxy-4,5-dimethylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-iodo-2-methoxy-4,5-dimethylbenzene exerts its effects is primarily through electrophilic aromatic substitution. The iodine atom, being a good leaving group, facilitates various substitution reactions. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic attack .
Comparison with Similar Compounds
1-Iodo-2,4-dimethylbenzene: Similar structure but lacks the methoxy group.
1-Iodo-3,5-dimethylbenzene: Similar structure but different positions of the methyl groups.
Uniqueness: 1-Iodo-2-methoxy-4,5-dimethylbenzene is unique due to the presence of both iodine and methoxy groups, which influence its reactivity and applications. The methoxy group enhances the electron density of the benzene ring, making it more reactive towards electrophilic substitution compared to its analogs .
Properties
IUPAC Name |
1-iodo-2-methoxy-4,5-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLYPBZVIQGZTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)I)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556027 | |
Record name | 1-Iodo-2-methoxy-4,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50772-82-2 | |
Record name | 1-Iodo-2-methoxy-4,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodo-2-methoxy-4,5-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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